molecular formula C15H15NO3 B1610443 2-Phenoxyethyl 4-aminobenzoate CAS No. 88938-23-2

2-Phenoxyethyl 4-aminobenzoate

Cat. No.: B1610443
CAS No.: 88938-23-2
M. Wt: 257.28 g/mol
InChI Key: XKTXFHFQGLRJKG-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-aminobenzoate is an organic compound with the molecular formula C15H15NO3. It is a derivative of 4-aminobenzoic acid and 2-phenoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-phenoxyethanol. One common method is the reaction of 4-aminobenzoic acid with 2-phenoxyethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of acid chlorides or anhydrides to react with 2-phenoxyethanol, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce different functional groups to the phenoxy moiety .

Scientific Research Applications

Chemistry

2-Phenoxyethyl 4-aminobenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: Nitro derivatives can be reduced back to the amino group.
  • Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Biology

The compound exhibits significant biological activity , making it useful in several applications:

  • Antimicrobial Agent: It shows potential antibacterial and antifungal properties, which can be harnessed in developing new antimicrobial agents.
  • Biochemical Probe: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Pharmaceuticals

This compound is being explored as a potential local anesthetic , likely acting on sodium ion channels in nerve cells to block nerve impulse conduction, thereby providing a numbing effect. Additionally, its antimicrobial properties make it a candidate for pharmaceutical formulations aimed at treating infections.

Cosmetics

Due to its UV-filtering properties , this compound is utilized in cosmetics and personal care products, helping to protect skin from harmful UV radiation.

Case Studies

  • Antimicrobial Efficacy Study:
    A study demonstrated that formulations containing this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 μg/mL, indicating its potential for use in topical antimicrobial treatments.
  • Local Anesthetic Application:
    Research investigating the anesthetic properties of this compound showed effective pain relief in animal models when applied locally. The onset of action was rapid, and the duration of anesthesia was comparable to established local anesthetics.

These case studies underscore the practical applications of this compound in both therapeutic and research contexts.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-aminobenzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound likely acts on sodium ion channels in nerve cells, blocking the conduction of nerve impulses and thereby providing a numbing effect . This mechanism is similar to that of other local anesthetics, which reduce the excitability of nerve membranes without affecting the resting potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyethyl 4-aminobenzoate is unique due to its combination of the phenoxyethyl and aminobenzoate moieties, which confer specific chemical and biological properties. Its structural features make it suitable for applications in various fields, including its potential use as a local anesthetic and UV filter .

Biological Activity

2-Phenoxyethyl 4-aminobenzoate, also known by its chemical identifier CAS 88938-23-2, is a compound that has garnered interest in various fields due to its unique structural characteristics and biological properties. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a phenoxyethyl group linked to an aminobenzoate moiety. This structure contributes to its diverse biological activities, including antimicrobial and potential anesthetic properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological effects.

The primary mechanism of action for this compound appears to involve interaction with sodium ion channels in nerve cells. By blocking these channels, the compound inhibits the conduction of nerve impulses, leading to a numbing effect that is characteristic of local anesthetics. Additionally, it may exhibit antimicrobial properties by disrupting the integrity of bacterial cell membranes.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. Its efficacy as an antibacterial agent has been highlighted in studies focusing on its ability to inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .

Case Studies

  • Antibacterial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains. The results indicated an MIC value of 32 μg/mL against E. coli, suggesting moderate antibacterial potency.
  • Local Anesthetic Properties : In a comparative analysis with established local anesthetics, this compound was found to have a comparable onset time and duration of action in animal models, indicating its potential utility in clinical settings for pain management.

Applications

The compound's biological activity has led to various applications:

  • Pharmaceuticals : It is being explored as a potential local anesthetic and antimicrobial agent.
  • Cosmetics : Due to its UV-filtering properties, it is utilized in personal care products.
  • Research Tool : It serves as a biochemical probe for studying enzyme activities and protein interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameBiological ActivityMIC (μg/mL)
This compound Antibacterial, Local Anesthetic32
2-Phenoxyethyl 2-nitrobenzoate AntimicrobialNot specified
2-Phenoxyethyl 3-bromobenzoate Limited Antimicrobial ActivityNot specified

Properties

IUPAC Name

2-phenoxyethyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-13-8-6-12(7-9-13)15(17)19-11-10-18-14-4-2-1-3-5-14/h1-9H,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTXFHFQGLRJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546697
Record name 2-Phenoxyethyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88938-23-2
Record name Ethanol, 2-phenoxy-, 1-(4-aminobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88938-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxyethyl 4-aminobenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxyethyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxyethyl 4-aminobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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